![molecular formula C21H16N2O5S B2962445 2,6-dimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 684232-50-6](/img/structure/B2962445.png)

2,6-dimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

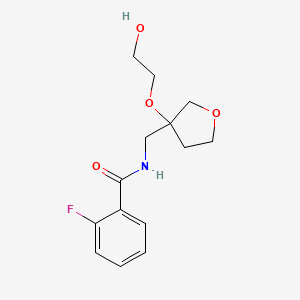

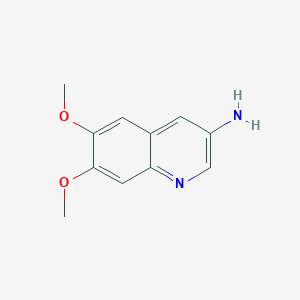

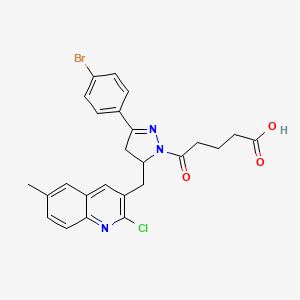

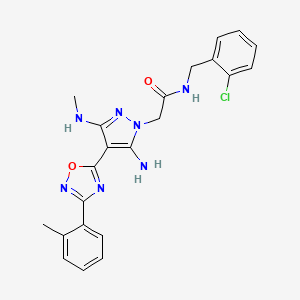

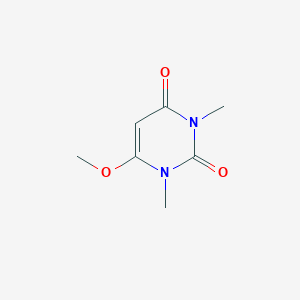

The compound “2,6-dimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in various industries including medical, industrial, biological, and potential drug industries .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic methods such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^13C NMR), and elemental analysis .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

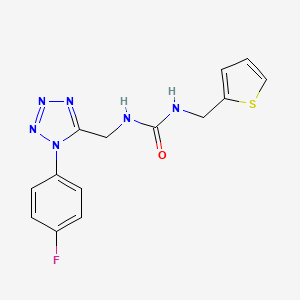

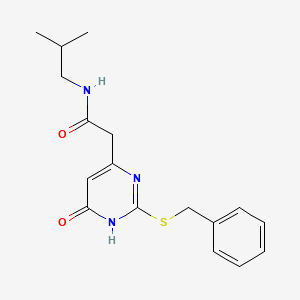

Novel Heterocyclic Compounds Synthesis : Research has been dedicated to the synthesis of novel heterocyclic compounds, including benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from natural compounds such as visnaginone and khellinone. These compounds have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their potential in medical and pharmacological research (Abu‐Hashem et al., 2020).

Antimicrobial and Docking Studies : The synthesis and characterization of compounds with specific functional groups have been explored, demonstrating antimicrobial properties through both laboratory evaluation and computational docking studies. This approach underscores the importance of chemical synthesis in developing new antimicrobial agents (Talupur et al., 2021).

Photochemical Reactions and Compound Synthesis

Photoreactions of Benzimidazoles : The study of photooxidation reactions of benzimidazoles in the presence of singlet oxygen opens avenues for understanding the photostability and photodegradation pathways of organic compounds, which is crucial for designing stable pharmaceuticals and materials (Mahran et al., 1983).

Macrocyclic Antibiotics Synthesis : Efforts in synthesizing complex ring systems for the total synthesis of macrocyclic antibiotics demonstrate the role of organic synthesis in discovering new therapeutic agents. These synthetic strategies are fundamental in the development of antibiotics with novel mechanisms of action (Okumura et al., 1998).

Material Science and Corrosion Inhibition

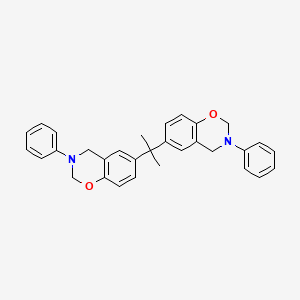

Electrochemical Properties of Polymers : The synthesis and electro-optical properties of aromatic polyamides and polyimides bearing pendent groups have been investigated for their applications in electronics and material science. Such studies contribute to the development of new materials with specific electrochemical and optical properties (Hsiao et al., 2015).

Corrosion Inhibitors for Carbon Steel : Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. This research is pivotal for the protection of metal surfaces in industrial applications, highlighting the importance of chemical compounds in corrosion science (Hu et al., 2016).

Eigenschaften

IUPAC Name |

2,6-dimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O5S/c1-26-16-8-5-9-17(27-2)18(16)19(24)23-21-22-14(11-29-21)13-10-12-6-3-4-7-15(12)28-20(13)25/h3-11H,1-2H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHJJRPBPPLIAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2962372.png)

![3-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2962373.png)

![2-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2962382.png)

![N-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methanamine](/img/structure/B2962383.png)